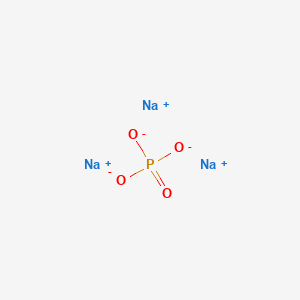
Sennosides
Vue d'ensemble
Description
L’OBERADILOL est un dérivé de la pyridazinone connu pour ses activités vasodilatatrices et bêta-bloquantes. Il présente également une action inhibitrice de la phosphodiestérase de type III . Ce composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans les maladies cardiovasculaires telles que l’insuffisance cardiaque et l’hypertension artérielle .
Mécanisme D'action
L’OBERADILOL exerce ses effets par le biais de plusieurs mécanismes :
Bêta-blocage : Il antagonise les récepteurs bêta-adrénergiques, ce qui entraîne une diminution de la fréquence cardiaque et de la pression artérielle.
Inhibition de la phosphodiestérase : En inhibant la phosphodiestérase de type III, il augmente les niveaux d’AMP cyclique, ce qui entraîne une vasodilatation.
Action vasodilatatrice : Il détend les muscles lisses vasculaires, améliorant le flux sanguin et réduisant la charge cardiaque
Applications De Recherche Scientifique
Oberadilol has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyridazinone derivatives.
Biology: Research has focused on its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Oberadilol’s vasodilatory and beta-adrenergic blocking activities make it a candidate for treating cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and as a reference compound in drug discovery
Analyse Biochimique
Biochemical Properties
Sennosides are transformed into an active metabolite, rhein anthrone, in the human intestine . This transformation plays a crucial role in their biochemical reactions. The enzymes, proteins, and other biomolecules that this compound interact with are yet to be fully identified .
Cellular Effects
This compound have a significant effect on various types of cells and cellular processes. For instance, a study has shown that Sennoside A inhibited contractions in the proximal colon, reducing the passage time of luminal contents and the absorption of water .
Molecular Mechanism
The molecular mechanism of this compound involves their transformation into rhein anthrone in the human intestine . This transformation is believed to be the key to their purgative action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Méthodes De Préparation
La synthèse de l’OBERADILOL implique la réaction d’une diaminopyridazinone chirale avec un éther glycidylique chiral . Cette méthode permet la production des isomères optiques du composé, qui sont essentiels à ses activités pharmacologiques. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
L’OBERADILOL subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des agents réducteurs courants comme l’hydrure de lithium et d’aluminium peuvent être utilisés pour réduire l’OBERADILOL.
Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs tels que l’hydroxyde de sodium ou le cyanure de potassium.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L’OBERADILOL a été largement étudié pour ses applications dans divers domaines :
Chimie : Il sert de composé modèle pour étudier la synthèse et la réactivité des dérivés de la pyridazinone.
Biologie : La recherche s’est concentrée sur ses effets sur les voies de signalisation cellulaire et son potentiel en tant qu’agent thérapeutique.
Médecine : Les activités vasodilatatrices et bêta-bloquantes de l’OBERADILOL en font un candidat pour le traitement des maladies cardiovasculaires.
Industrie : Il est utilisé dans le développement de produits pharmaceutiques et comme composé de référence dans la découverte de médicaments
Comparaison Avec Des Composés Similaires
L’OBERADILOL est unique en raison de ses activités combinées de bêta-blocage et d’inhibition de la phosphodiestérase. Des composés similaires incluent :
Propranolol : Un antagoniste bêta-adrénergique non sélectif utilisé pour l’hypertension artérielle et l’angine de poitrine.
Labétalol : Un antagoniste alpha et bêta-adrénergique utilisé pour traiter l’hypertension artérielle.
Métoprolol : Un antagoniste bêta-adrénergique sélectif utilisé pour l’hypertension artérielle et l’insuffisance cardiaque.
Comparé à ces composés, le double mécanisme d’action de l’OBERADILOL offre un potentiel thérapeutique plus large .
Propriétés
IUPAC Name |
9-[2-carboxy-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQVTOJGNYVQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H38O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859118 | |
| Record name | 5,5'-Bis(hexopyranosyloxy)-4,4'-dihydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sennoside A and B, the components of senna, are metabolized by gut bacteria into the active metabolite rheinanthrone [DB13175]. Rheinanthrone [DB13175] appears to increase cyclooxegenase 2 (COX2) expression in macrophage cells leading to an increase in prostaglandin E2 (PGE2). This increase in PGE2 is associated with a decrease in aquaporin 3 expression in mucosal epithelial cells of the large intestine. A decrease in aquaporin 3 expression likely produces the laxative effect by restricting water reabsorption by the large intestine thereby increasing fecal water content. The exact mechanism by which rheinanthrone increases COX2 expression is unknown. Rheinanthrone [DB13175] also stimulates peristalsis in the large intestine although the mechanism behind this effect is unknown. Rhein [DB13174], another active metabolite is thought to excite submucosal acetylcholinergic neurons resulting in increased chloride and prostaglandin secretion. The movement of chloride ions into the large intestine would also help to draw water into the lumen. | |
| Record name | Sennosides | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
517-43-1, 81-27-6, 85085-71-8 | |
| Record name | Sennoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sennoside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sennoside [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sennosides | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sennoside A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Senna, Cassia obovata, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,5'-bis(β-C-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do sennosides interact with the body to produce their laxative effect?
A1: this compound themselves are considered inactive until they reach the large intestine. [, ] There, colonic bacteria metabolize them into active compounds, primarily sennidins. [, , , ] These metabolites then interact with the myenteric plexus, stimulating nerves that control intestinal muscle contractions. [, , ] This stimulation increases colonic motility, leading to bowel movements. [, , , ] Studies in dogs have shown that this compound induce "giant contractions" in the colon, which are associated with the elimination of liquid feces. []
Q2: Are there any differences in the way different this compound act on the colon?
A2: Research suggests that various this compound and their metabolites might have different potencies and speeds of action on colonic motility. For instance, a study in rats indicated that rhein, a metabolite of this compound, had a less pronounced acceleration of large intestinal transit compared to this compound and other metabolites like sennidins. []
Q3: Can the effects of this compound on colonic motility be blocked?
A3: Yes, studies have shown that certain medications can partially block the effects of this compound. For example, loperamide, an antidiarrheal medication, was observed to have the opposite effect of this compound on colonic transit and myoelectric activity in cats. [] Other studies in rats have shown that indomethacin, loperamide, and calcium-channel antagonists partially antagonized the acceleration of large intestinal transit induced by this compound. []
Q4: What is the role of prostaglandins in the laxative effect of this compound?
A4: Some evidence suggests that prostaglandins, specifically PGE2, may play a role in mediating the colonic motor actions of this compound. [] Research in dogs demonstrated that both intracolonic this compound and PGE2 inhibited colonic motility and induced "giant contractions." [] Additionally, the effects of intracolonic this compound, but not PGE2, were blocked by cyclooxygenase inhibitors. []
Q5: What analytical techniques are commonly used to quantify this compound in plant material and pharmaceutical formulations?
A5: Several analytical techniques are employed to quantify this compound, including:
- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying this compound A and B. [, , , , , , , , , ]
- Fluorometry: This method is utilized to determine the total this compound content. [, ]
- Thin-Layer Chromatography (TLC): This technique is used for both qualitative and quantitative analysis of this compound. [, , , ]
- UV-Visible Spectrophotometry: This method can be used for the determination of total this compound. []
Q6: Have there been any efforts to improve the delivery of this compound to the colon?
A7: Yes, researchers have explored using drug delivery systems like guar gum-based matrix tablets to target the release of this compound to the colon. [, ] These formulations aim to minimize drug release in the stomach and small intestine, thereby reducing potential side effects and enhancing local action in the colon. [, ]
Q7: What are the implications of variations in this compound content among different senna products?
A8: The amount of this compound can vary significantly between different senna-containing products, even among brands with the same formula. [, ] This variation is primarily attributed to differences in the quality of the senna raw material used. [, ] This inconsistency highlights the importance of standardization and quality control measures for senna-based products to ensure consistent efficacy and safety.
Q8: What are some of the alternative laxatives to this compound?
A8: Alternatives to this compound include:
- Polyethylene Glycol (PEG): This osmotic laxative draws water into the colon, softening stool. []
- Lactulose: This synthetic sugar is broken down by colonic bacteria, producing acids that draw water into the colon. []
- Bisacodyl: This stimulant laxative acts directly on the intestinal nerves, increasing motility. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B37035.png)

![ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate](/img/structure/B37087.png)




